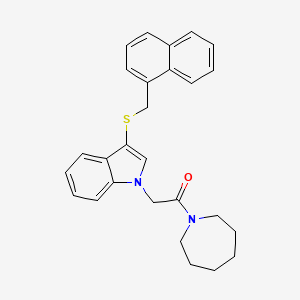

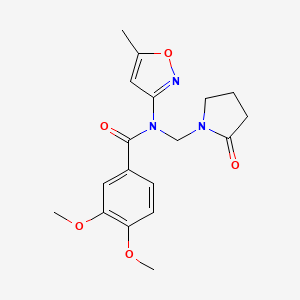

![molecular formula C17H15N3O3S B2501116 methyl 3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate CAS No. 1025619-73-1](/img/structure/B2501116.png)

methyl 3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrazole, a nitrogen-based heterocyclic compound . Pyrazole derivatives are known for their broad range of pharmacological properties such as antimicrobial, analgesic, anti-inflammatory, antiviral, anti-cancer, anti-hyperglycaemic activities, and also in dyes and electroluminescence .

Synthesis Analysis

The synthesis of similar pyrazole derivatives has been achieved via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst . L-Proline is an organocatalyst efficient in catalyzing many chemical reactions .Molecular Structure Analysis

The compound crystallizes in the keto form . The carbonyl O atom forms an intramolecular N—H O hydrogen bond with the neighboring NH group . There is also a C—H O short contact involving the neighboring phenyl ring .Chemical Reactions Analysis

The compound is involved in multicomponent reactions (MCRs), a synthetic protocol where two or more reactants combine to give a single product . MCRs are known for the production of pharmaceutically active molecules .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. Let’s explore some of the medicinal applications of this compound:

a. Anticancer Properties: Molecules containing the thiophene ring system exhibit promising anticancer properties. Researchers have investigated their potential as chemotherapeutic agents. Although specific studies on our compound are limited, the presence of the thiophene moiety suggests potential for further exploration in cancer research .

b. Anti-Inflammatory Effects: Thiophene-based compounds have been studied for their anti-inflammatory properties. While more research is needed on our specific compound, the presence of the thiophene ring may contribute to anti-inflammatory activity .

c. Antimicrobial Activity: Thiophene derivatives have demonstrated antimicrobial effects against bacteria, fungi, and other pathogens. Our compound could potentially be explored as an antimicrobial agent .

d. Antihypertensive Properties: Although not directly studied for antihypertensive effects, the thiophene ring system has been associated with cardiovascular benefits. Further investigations could reveal whether our compound exhibits antihypertensive activity .

e. Organic Semiconductors and OLEDs: Thiophene derivatives play a crucial role in organic electronics. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). While our compound’s specific applications in this field remain unexplored, its structural features make it an interesting candidate for further investigation .

Synthetic Chemistry Applications

Apart from its medicinal potential, our compound finds applications in synthetic chemistry:

a. Urea Synthesis: “Methyl 3-({[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate” is used in the synthesis of 4-nitro and 4-aminothienyl ureas. These ureas have diverse applications in materials science and pharmaceutical research .

b. Total Synthesis of Quinazolinocarboline Alkaloids: Researchers have employed our compound in the total synthesis of quinazolinocarboline alkaloids. These alkaloids exhibit interesting biological activities and are valuable targets in natural product synthesis .

c. Preparation of Thienopyrimidinone Analogues: Our compound serves as a building block for thienopyrimidinone analogues. These analogues have applications in drug discovery and chemical biology .

Conclusion

“Methyl 3-({[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate” holds promise in both medicinal and synthetic chemistry. While further research is needed to unlock its full potential, its unique structure makes it an intriguing subject for scientific exploration .

Wirkmechanismus

C3H3N2HC_3H_3N_2HC3H3N2H

. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .Thiophenes

are a type of heterocyclic compound consisting of a 5-membered aromatic ring with four carbon atoms and one sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors . In terms of biological activity, thiophene derivatives have been shown to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Eigenschaften

IUPAC Name |

methyl 3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-11-13(10-18-14-8-9-24-15(14)17(22)23-2)16(21)20(19-11)12-6-4-3-5-7-12/h3-10,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWIBAIFMIDAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501033.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501045.png)

![tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride](/img/structure/B2501048.png)

![4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2501055.png)

![Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2501056.png)